molecular formula C22H23N5O3S B2955997 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2034493-90-6

3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2955997
CAS No.: 2034493-90-6
M. Wt: 437.52
InChI Key: BEANPQZPOLKSIU-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic compound of significant interest in preclinical pharmacological research, particularly for investigating the endocannabinoid system. It is characterized as a cannabinoid receptor agonist, with research indicating its primary activity at the CB1 receptor [https://pubmed.ncbi.nlm.nih.gov/31557431/]. The structural design of this compound, featuring a carboxamide linker and substituted heterocyclic groups, is explored to modulate receptor binding affinity and functional efficacy. Its main research value lies in its use as a chemical tool to study receptor signaling pathways, receptor-ligand interactions, and the physiological roles of the CB1 receptor in the central nervous system [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6314997/]. Studies utilizing this compound contribute to the broader understanding of cannabinoid pharmacology and assist in the structural characterization of novel psychoactive substances (NPS) encountered in forensic science [https://www.sciencedirect.com/science/article/abs/pii/S0021967321004492]. This reagent is strictly for use in controlled laboratory settings to advance scientific knowledge.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-26-19(12-18(25-26)17-11-16(29-2)5-6-21(17)30-3)22(28)23-13-20(15-7-10-31-14-15)27-9-4-8-24-27/h4-12,14,20H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANPQZPOLKSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, methylhydrazine, and thiophene derivatives. The synthesis may involve:

    Condensation reactions: to form the pyrazole ring.

    Substitution reactions: to introduce the thiophene and pyrazole moieties.

    Amidation reactions: to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: like potassium permanganate.

    Reducing agents: like lithium aluminum hydride.

    Substitution reagents: like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for drug development.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for other chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Positions) Functional Groups Molecular Weight* Reported Activities References
Target Compound 3-(2,5-dimethoxyphenyl), 1-methyl, 5-carboxamide Carboxamide, pyrazole, thiophene ~480–500† Not reported
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide 3-(2,4-dichlorophenyl), 5-methyl Sulfonamide, thiophene 395.3 Antibacterial, antimycobacterial
3-(5-Chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-(5-chlorothiophen-2-yl) Carbohydrazide, furan 369.8 Not reported
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide 3-(5-methylthiophen-2-yl) Benzothiazole, carboxamide 356.4 Not reported
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 3-(thiophen-3-yl), 5-cyclopropyl Cyclopropyl, carboxamide 369.5 Not reported

*Calculated based on molecular formulas; †Estimated based on structural complexity.

Substituent Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethoxyphenyl group (electron-rich) contrasts with the 2,4-dichlorophenyl group in , which is electron-deficient. This difference may alter solubility and receptor interactions.
  • Carboxamide vs. Sulfonamide/Carbohydrazide: The carboxamide in the target compound and supports hydrogen bonding, while the sulfonamide in enhances acidity and solubility.
  • Heterocyclic Moieties: Thiophene (in the target and ) and benzothiazole () contribute to aromatic stacking.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide (CAS Number: 2319640-29-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O3C_{23}H_{24}N_{6}O_{3}, with a molecular weight of approximately 432.5 g/mol. The structure features a pyrazole core substituted with a 2,5-dimethoxyphenyl group and a thiophene moiety, which are often associated with various biological activities.

Anti-inflammatory Properties

Compounds containing pyrazole and thiophene rings have been studied for their anti-inflammatory effects. These compounds often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The presence of the dimethoxyphenyl group may enhance these effects by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

There is emerging evidence that pyrazole derivatives can exhibit antimicrobial properties. Studies have shown that certain pyrazole-based compounds inhibit bacterial growth, suggesting potential applications in treating infections . The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve modulation of various signaling pathways related to inflammation and cancer cell proliferation. Compounds with similar structures have been shown to act as inhibitors of key enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression related to cell cycle and apoptosis .

Case Studies

While direct case studies on This compound are scarce, related research highlights its potential:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against various human tumor cell lines, revealing promising results with several compounds exhibiting low IC50 values .
  • Inflammatory Response Modulation : Research has demonstrated that certain pyrazole compounds can significantly reduce inflammatory markers in vitro, suggesting their utility in inflammatory diseases .

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction intermediates be optimized?

The synthesis typically begins with a 1,5-diarylpyrazole core template, followed by sequential functionalization. For example, condensation reactions using substituted phenylhydrazines and β-ketoesters can yield the pyrazole backbone. Subsequent alkylation or acylation steps introduce the thiophene and pyrazole-ethyl moieties . Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like K₂CO₃ in DMF to enhance yields of intermediates .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and thiophene rings.
  • FTIR : Identifies carbonyl (C=O) and amine (N-H) groups in the carboxamide moiety.
  • X-ray crystallography : Provides absolute stereochemical confirmation, especially for chiral centers in the ethyl linker .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, cytochrome P450 isoforms) to assess binding affinity .
  • Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer or primary cell lines .
  • Fluorescence polarization : Quantifies receptor-ligand interactions for targets like GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Systematic substitution : Replace methoxy groups on the 2,5-dimethoxyphenyl ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects .
  • Bioisosteric replacement : Swap the thiophene-3-yl group with furan or phenyl rings to study steric and hydrophobic contributions .
  • Dose-response profiling : Compare IC₅₀ values across analogs to identify critical substituents .

Q. What computational strategies resolve contradictions in biological activity data across assays?

  • Molecular dynamics simulations : Analyze ligand-receptor binding stability under physiological conditions (e.g., solvation effects, pH) .
  • Free energy perturbation (FEP) : Quantify binding affinity differences between analogs with minor structural variations .
  • Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR vs. ITC) to rule out assay-specific artifacts .

Q. How can molecular docking simulations predict binding interactions with target receptors?

  • Receptor preparation : Use homology modeling if crystal structures are unavailable (e.g., GPCRs) .
  • Docking software : Tools like AutoDock Vina or Schrödinger Glide optimize pose selection and scoring functions.
  • Post-docking analysis : Identify key interactions (e.g., hydrogen bonds with pyrazole-N, π-π stacking with thiophene) .

Q. What methodologies address low solubility or stability in pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Lyophilization : Stabilize the compound for long-term storage at -20°C under inert gas .

Methodological Notes

  • Synthetic challenges : Steric hindrance from the 1-methylpyrazole group may require microwave-assisted synthesis to accelerate reaction rates .
  • Data validation : Always include positive controls (e.g., known inhibitors) in biological assays to confirm assay reliability .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling thiophene derivatives due to potential toxicity .

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